molecular formula C16H14ClNO5 B11480078 N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

Cat. No.: B11480078
M. Wt: 335.74 g/mol
InChI Key: AYEIKHCCTKKIBK-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives It is characterized by the presence of a chlorophenyl group, two methoxy groups, and a carboxamide group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with appropriate reagents to form the benzodioxole ring.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxamidation: Finally, the carboxamide group is introduced through reaction with an appropriate amine or amide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.

    Modulating Receptors: Binding to cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring system and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H14ClNO5/c1-20-12-7-11(13(21-2)15-14(12)22-8-23-15)16(19)18-10-5-3-9(17)4-6-10/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

AYEIKHCCTKKIBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)NC3=CC=C(C=C3)Cl)OC)OCO2

Origin of Product

United States

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